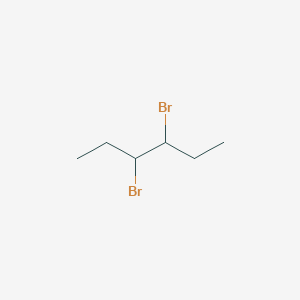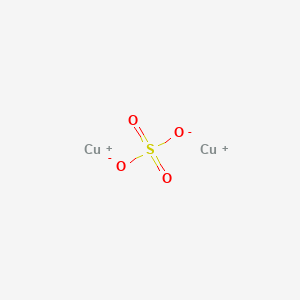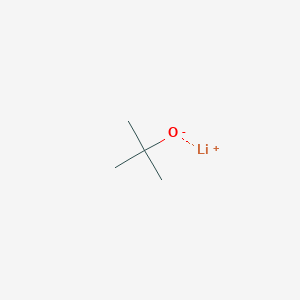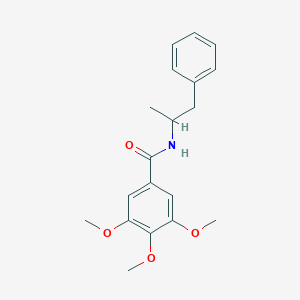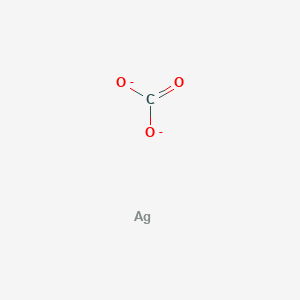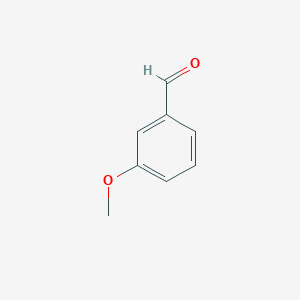
3-Metoxibenzaldehído
Descripción general
Descripción
El m-Anisaldheído, también conocido como 3-Metoxibenzaldehído, es un compuesto orgánico con la fórmula molecular CH₃OC₆H₄CHO. Es un líquido incoloro a amarillo claro con un característico olor aromático. Este compuesto es un derivado del benzaldehído y se utiliza ampliamente en la industria de las fragancias y los sabores debido a su agradable aroma. Además, el m-Anisaldheído tiene propiedades antifúngicas significativas y sirve como material de partida para la síntesis de varios compuestos aromáticos complejos .
Rutas sintéticas y condiciones de reacción:
Ozónlisis de anetol: Uno de los métodos comunes para sintetizar m-Anisaldheído implica la ozónlisis de anetol (1-metoxi-4-(1-propenil)-benceno) en un sistema de disolventes de agua-acetato de etilo.
Acetilación de m-Cresol: Otro método implica la acetilación de m-cresol con anhídrido acético en condiciones de reflujo para formar 3-Diacetotolueno.
Métodos de producción industrial:
- La producción industrial de m-Anisaldheído típicamente implica la oxidación de 3-metoxitolueno utilizando agentes oxidantes como el dióxido de manganeso. Este método es eficiente y produce m-Anisaldheído de alta pureza .
Tipos de reacciones:
Oxidación: El m-Anisaldheído se puede oxidar para formar ácido anísico. Los agentes oxidantes comunes utilizados en esta reacción incluyen permanganato de potasio y trióxido de cromo.
Reducción: La reducción de m-Anisaldheído puede producir alcohol 3-metoxibencílico. El borohidruro de sodio es un agente reductor común para esta reacción.
Sustitución: El m-Anisaldheído puede sufrir reacciones de sustitución aromática electrofílica, como la nitración y la halogenación, para formar varios derivados sustituidos.
Reactivos y condiciones comunes:
Oxidación: Permanganato de potasio en un medio alcalino.
Reducción: Borohidruro de sodio en metanol.
Sustitución: Ácido nítrico concentrado para la nitración; halógenos en presencia de un ácido de Lewis para la halogenación.
Productos principales:
Oxidación: Ácido anísico.
Reducción: Alcohol 3-metoxibencílico.
Sustitución: Derivados sustituidos de m-Anisaldheído.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
El m-Anisaldheído ejerce sus efectos antifúngicos al interrumpir la integridad de la membrana celular de las células fúngicas, lo que lleva a la lisis y la muerte celular. Se cree que interactúa con las proteínas y los lípidos de la membrana, provocando un aumento de la permeabilidad de la membrana y la fuga de los contenidos celulares . Además, el m-Anisaldheído puede inhibir ciertas vías metabólicas, como el metabolismo del NNK, actuando como un inhibidor competitivo .
Compuestos similares:
p-Anisaldheído (4-Metoxibenzaldehído): Similar en estructura pero con el grupo metoxi en la posición para.
o-Anisaldheído (2-Metoxibenzaldehído): El grupo metoxi está en la posición orto.
Alcohol 3-Metoxibencílico: Un producto de reducción del m-Anisaldheído con aplicaciones similares en la industria de las fragancias.
Singularidad: El m-Anisaldheído es único debido a sus propiedades antifúngicas específicas y su papel como intermedio versátil en la síntesis de varios compuestos aromáticos. Su capacidad para inhibir vías metabólicas específicas también lo diferencia de sus isómeros .
Análisis Bioquímico
Biochemical Properties
3-Methoxybenzaldehyde plays a role in biochemical reactions. It is used as a potent antifungal agent and as the starting material for complex aromatic compounds .
Cellular Effects
3-Methoxybenzaldehyde has been shown to have effects on various types of cells and cellular processes. It influences cell function by disrupting cellular antioxidation . This disruption can affect cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to exert its effects at the molecular level through disruption of cellular antioxidation . This may involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of 3-Methoxybenzaldehyde can vary with different dosages in animal models. This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
3-Methoxybenzaldehyde is involved in certain metabolic pathways. It is a derivative of benzaldehyde, which is involved in the CoA-independent non-oxidative pathway . This pathway involves the hydration of free hydroxycinnamic acids to form 3-hydroxy-3-phenylpropanoic intermediates, which undergo lateral chain degradation via reverse aldol reaction, releasing acetate and benzaldehyde .
Transport and Distribution
It could potentially interact with transporters or binding proteins, and have effects on its localization or accumulation .
Subcellular Localization
It could potentially be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Comparación Con Compuestos Similares
p-Anisaldehyde (4-Methoxybenzaldehyde): Similar in structure but with the methoxy group at the para position.
o-Anisaldehyde (2-Methoxybenzaldehyde): The methoxy group is at the ortho position.
3-Methoxybenzyl Alcohol: A reduction product of m-Anisaldehyde with similar applications in the fragrance industry.
Uniqueness: m-Anisaldehyde is unique due to its specific antifungal properties and its role as a versatile intermediate in the synthesis of various aromatic compounds. Its ability to inhibit specific metabolic pathways also sets it apart from its isomers .
Propiedades
IUPAC Name |
3-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2/c1-10-8-4-2-3-7(5-8)6-9/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMPDAIZRQDCGFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5044447 | |
| Record name | 3-Methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5044447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 3-Methoxybenzaldehyde | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031459 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
143.00 °C. @ 50.00 mm Hg | |
| Record name | 3-Methoxybenzaldehyde | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031459 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
591-31-1 | |
| Record name | 3-Methoxybenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=591-31-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methoxybenzaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000591311 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methoxybenzaldehyde | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43794 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzaldehyde, 3-methoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5044447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methoxybenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.831 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-METHOXYBENZALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8ZAO7S0IVH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3-Methoxybenzaldehyde | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031459 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 3-Methoxybenzaldehyde?
A1: 3-Methoxybenzaldehyde has the molecular formula C8H8O2 and a molecular weight of 136.15 g/mol.
Q2: What spectroscopic data is available for 3-Methoxybenzaldehyde?
A2: Several studies report spectroscopic data for 3-Methoxybenzaldehyde, including:
- FTIR and FT-Raman: These techniques were used to analyze the vibrational modes of the compound, providing valuable information about its structural features. []
- 1H NMR and 13C NMR: These methods provide detailed insights into the electronic environment and connectivity of the hydrogen and carbon atoms within the molecule, enabling structural elucidation and conformational analysis. [, , ]
Q3: Can 3-Methoxybenzaldehyde be synthesized from readily available starting materials?
A3: Yes, one study reports a synthetic route starting from m-cresol, involving acetylation, chlorination, Sommelet reaction, methylation, and hydrolysis. [] This method boasts readily available starting materials and cost-effectiveness.
Q4: How can the aldehyde group in 3-Methoxybenzaldehyde be selectively protected for further functionalization?
A4: Researchers have successfully employed N,N'-diisopropylimidazolidine as a protecting group for the aldehyde, allowing for regioselective lithiation at the 4-position of the aromatic ring. [, ] This protection strategy enables the synthesis of various 4-substituted 3-Methoxybenzaldehyde derivatives.
Q5: Can 3-Methoxybenzaldehyde be used as a precursor for synthesizing heterocyclic compounds?
A5: Yes, 3-Methoxybenzaldehyde serves as a versatile precursor for constructing various heterocycles. For instance, it can be reacted with thiosemicarbazide to synthesize thiosemicarbazone derivatives, which are known for their diverse biological activities. []
Q6: How do structural modifications on 3-Methoxybenzaldehyde affect its biological activity?
A6: Research suggests that the position and type of substituents on the aromatic ring significantly influence the biological activity of 3-Methoxybenzaldehyde derivatives. For example, in a study investigating anticancer activity against the MCF-7 breast cancer cell line, acetone thiosemicarbazone and 3-Methoxybenzaldehyde thiosemicarbazone exhibited potent activity. [] In contrast, 4-Nitrobenzaldehyde thiosemicarbazone showed weaker activity, highlighting the impact of substituent effects on potency.
Q7: What is the role of the methoxy group in the biological activity of 3-Methoxybenzaldehyde and its derivatives?
A7: The methoxy group often plays a crucial role in the biological activity of 3-Methoxybenzaldehyde derivatives. In a study exploring the acaricidal activity of 2-hydroxy-4-methoxybenzaldehyde and its derivatives, the presence of the methoxy group was found to enhance the compound's effectiveness against stored food mites. [] This highlights the importance of the methoxy group in influencing the biological activity of these compounds.
Q8: How does 3-Methoxybenzaldehyde contribute to the aroma profile of certain food and beverages?
A8: 3-Methoxybenzaldehyde is a significant contributor to the aroma of various food and beverages. For example, in a study on Polish mead, it was identified as a key odorant contributing to the overall aroma profile, albeit with a relatively lower odor activity value (OAV) compared to other compounds. []
Q9: Can 3-Methoxybenzaldehyde be used as a building block for polymers?
A9: Yes, 3-Methoxybenzaldehyde derivatives can be employed in polymer synthesis. For instance, it can be used to create biobased poly(ether benzoxazole) derived from vanillin, offering potential applications in materials science. []
Q10: What is the environmental impact of 3-Methoxybenzaldehyde and its derivatives?
A10: While specific data on the environmental impact of 3-Methoxybenzaldehyde may be limited, it's crucial to consider potential ecotoxicological effects and implement strategies for responsible waste management and resource efficiency. Research on alternative compounds with reduced environmental impact and exploring recycling options can contribute to sustainable practices.
Q11: Have computational methods been used to study 3-Methoxybenzaldehyde and its derivatives?
A11: Yes, computational chemistry plays a vital role in understanding the properties and behavior of 3-Methoxybenzaldehyde and its derivatives. For example:
- DFT calculations: Density Functional Theory (DFT) has been employed to calculate electronic properties such as orbital energies and energy gaps, providing insights into electronic structure and reactivity. []
- Molecular modeling: Computational drug modeling, in conjunction with experimental data, helps understand binding interactions with biological targets and aids in the design of more potent and selective compounds. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![SODIUM (6R-TRANS)-3-(ACETOXYMETHYL)-8-OXO-7-(1H-TETRAZOL-1-YLACETAMIDO)-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLATE](/img/structure/B106761.png)

